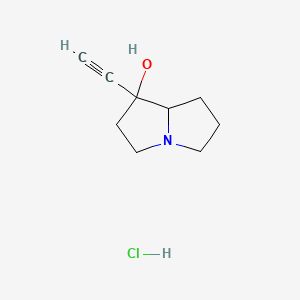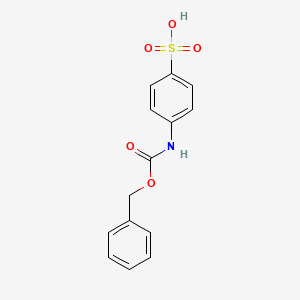
2-Amino-4-(aminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It features both amine and hydroxyl functional groups attached to a benzene ring, making it a versatile compound in synthetic organic chemistry. This compound is known for its applications in various fields, including dye synthesis, polymer production, and as an intermediate in the manufacture of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-4-(aminomethyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol, followed by reduction to introduce the amino groups. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, palladium-catalyzed cross-coupling reactions are employed to achieve high yields and purity. These methods are scalable and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amines, which are valuable in the synthesis of dyes, pharmaceuticals, and polymers .
Applications De Recherche Scientifique
2-Amino-4-(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics and anticancer agents.
Industry: The compound is utilized in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(aminomethyl)phenol involves its interaction with various molecular targets. The compound’s amine and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its effects in biological systems .
Comparaison Avec Des Composés Similaires
2-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Similar but with the amino group in a different position.
2-Amino-4-methylphenol: Contains a methyl group instead of an aminomethyl group.
Uniqueness: 2-Amino-4-(aminomethyl)phenol is unique due to the presence of both amine and hydroxyl groups, along with an aminomethyl substituent. This combination of functional groups enhances its reactivity and versatility in synthetic applications, making it a valuable compound in various fields .
Propriétés
IUPAC Name |
2-amino-4-(aminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKFKHSJHAFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
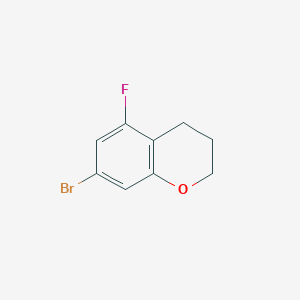
![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
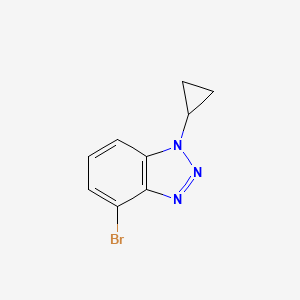
![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
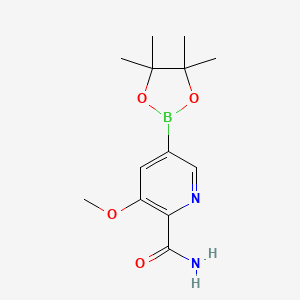
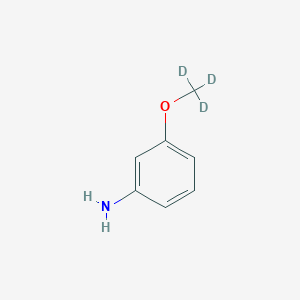
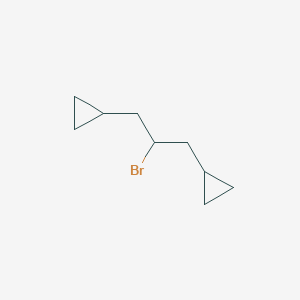
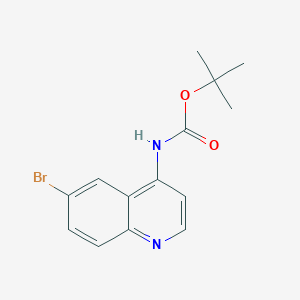
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)
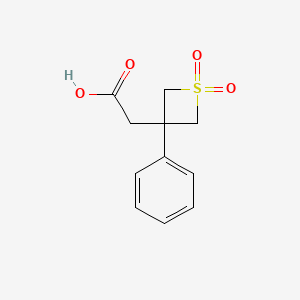
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
